molecular formula C12H10O4 B14672664 1,4-Naphthalenedione, 6,7-dimethoxy- CAS No. 38199-00-7

1,4-Naphthalenedione, 6,7-dimethoxy-

Cat. No.: B14672664
CAS No.: 38199-00-7
M. Wt: 218.20 g/mol
InChI Key: POGRUZKQEAYHPM-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 6,7-dimethoxy- is a derivative of 1,4-naphthoquinone, a compound known for its redox properties and biological activities. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the naphthalene ring, which can influence its chemical behavior and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 6,7-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide . The reaction conditions often require acidic or basic environments to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 1,4-naphthoquinone derivatives can involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 6,7-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield hydroquinone derivatives, while substitution reactions can introduce various functional groups at the methoxy positions .

Scientific Research Applications

1,4-Naphthalenedione, 6,7-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 6,7-dimethoxy- involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress, affecting various cellular processes, including signal transduction, mitochondrial function, and gene expression . The compound’s ability to modulate oxidative stress makes it a valuable tool in studying cellular responses to oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 6,7-dimethoxy- is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with biological molecules. This structural variation can lead to differences in its redox behavior and biological effects compared to other naphthoquinone derivatives .

Properties

CAS No.

38199-00-7

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

6,7-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O4/c1-15-11-5-7-8(6-12(11)16-2)10(14)4-3-9(7)13/h3-6H,1-2H3

InChI Key

POGRUZKQEAYHPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=O)C=CC(=O)C2=C1)OC

Origin of Product

United States

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